3-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
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Overview
Description
3-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is a compound that features a benzenethiol group attached to a 4,5-dihydro-1H-imidazol-2-yl moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both benzenethiol and imidazole rings. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol typically involves the reaction of a benzenethiol derivative with an imidazole precursor. One common method involves the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA) to facilitate the formation of the imidazole ring . The reaction conditions often require heating to ensure the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and substituted benzenethiol derivatives. These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
3-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the thiol group can form disulfide bonds with cysteine residues in proteins, altering their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenethiol derivatives and imidazole-containing molecules such as:
- 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(4,5-Dihydro-1H-imidazol-2-yl)-5-(hexyloxy)phenol
- 4-(Imidazol-1-yl)phenol
Uniqueness
What sets 3-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol apart is its combination of a thiol group with an imidazole ring, providing unique reactivity and binding properties. This dual functionality makes it a versatile compound in both chemical synthesis and biological research.
Properties
CAS No. |
872276-84-1 |
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Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol |
InChI |
InChI=1S/C9H10N2S/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-3,6,12H,4-5H2,(H,10,11) |
InChI Key |
LPLOQOOTZGQTML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)S |
Origin of Product |
United States |
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